Z-Thr(Me)-OH
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Overview
Description
Z-Thr(Me)-OH: , also known as (2S,3R)-2-[(benzyloxy)carbonyl]amino-3-hydroxybutanoic acid, is a derivative of threonine. Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound this compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(Me)-OH typically involves the protection of the amino and hydroxyl groups of threonine. One common method is the use of benzyl chloroformate to protect the amino group, resulting in the formation of the benzyloxycarbonyl (Z) group. The hydroxyl group can be protected using various protecting groups, depending on the desired synthetic route .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain. The protecting groups are then removed to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Thr(Me)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol .
Scientific Research Applications
Z-Thr(Me)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of various biochemical products
Mechanism of Action
The mechanism of action of Z-Thr(Me)-OH involves its incorporation into peptides and proteins. The compound interacts with various molecular targets and pathways, influencing protein structure and function. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Z-Thr-OMe: A methyl ester derivative of threonine.
Z-Thr-OEt: An ethyl ester derivative of threonine.
Z-Thr-OH: The unmodified threonine derivative
Uniqueness: Z-Thr(Me)-OH is unique due to its specific protecting groups, which make it particularly useful in peptide synthesis. The compound’s structure allows for selective reactions, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1 |
InChI Key |
QUMPTEMSGZOMGE-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
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